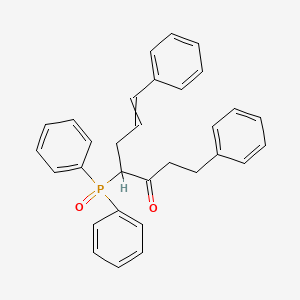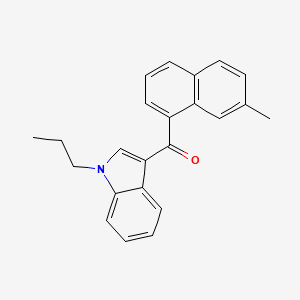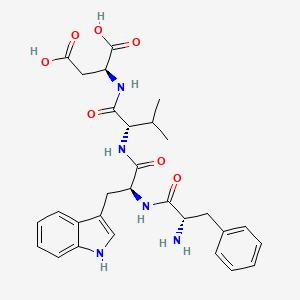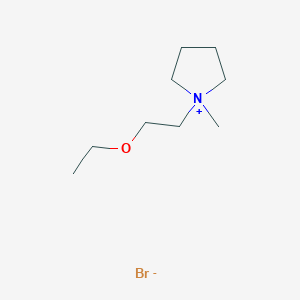
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group and a hept-6-en-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one typically involves the reaction of diphenylphosphine oxide with an appropriate hept-6-en-3-one derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound .
Scientific Research Applications
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is explored for its potential as a fluorescent probe in biological imaging due to its photophysical properties
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphoryl azide: Known for its use in peptide synthesis and as a reagent in organic transformations.
Diphenylphosphine oxide: Commonly used in the synthesis of phosphine ligands and as a precursor in various chemical reactions.
Triphenylphosphine oxide: Widely used in organic synthesis and as a byproduct in many reactions involving triphenylphosphine.
Uniqueness
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one is unique due to its specific structural features, which confer distinct reactivity and applications.
Properties
CAS No. |
821770-36-9 |
|---|---|
Molecular Formula |
C31H29O2P |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-diphenylphosphoryl-1,7-diphenylhept-6-en-3-one |
InChI |
InChI=1S/C31H29O2P/c32-30(25-24-27-16-7-2-8-17-27)31(23-13-18-26-14-5-1-6-15-26)34(33,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-22,31H,23-25H2 |
InChI Key |
KMVCFPCKLJZKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(CC=CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)
![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)




![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
methanone](/img/structure/B14210364.png)
